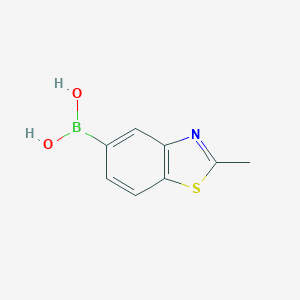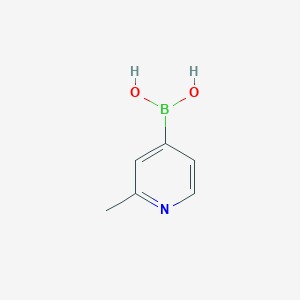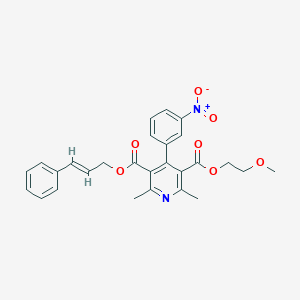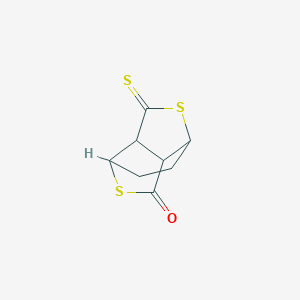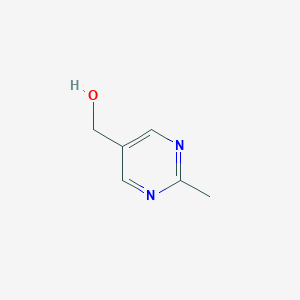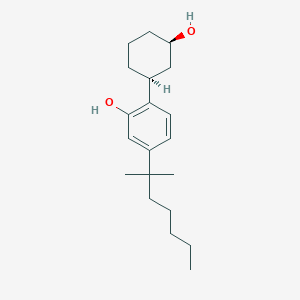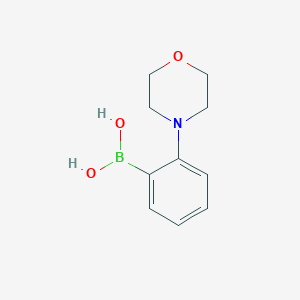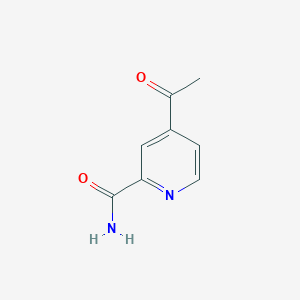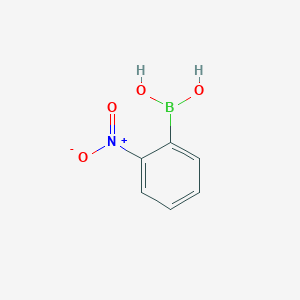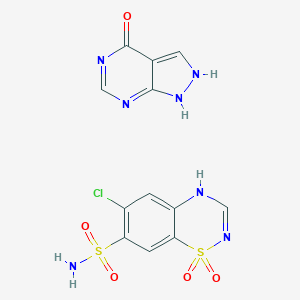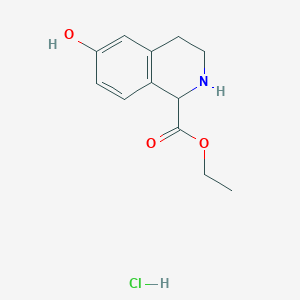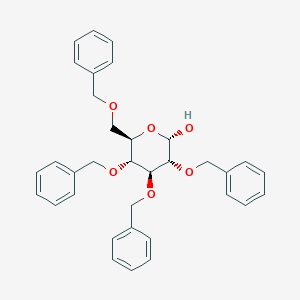
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Overview
Description
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol is a useful research compound. Its molecular formula is C34H36O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate for glucosylation couplings .
Mode of Action
2,3,4,6-Tetra-O-benzyl-D-glucopyranose can be converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU . This conversion is a key step in the glucosylation process.
Biochemical Analysis
Biochemical Properties
The compound 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is known to be involved in various biochemical reactions. It can be used as a substrate for nucleophilic addition reactions . It can also be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside to give corresponding β-glucosides
Molecular Mechanism
It is known that this compound can be used as a substrate for nucleophilic addition reactions . It can also be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside to give corresponding β-glucosides
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-RUOAZZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223333 | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6564-72-3 | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6564-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.193.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?
A1: The molecular formula is C34H38O6, and the molecular weight is 542.66 g/mol.
Q2: What spectroscopic data is available for characterizing 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?
A2: Commonly employed techniques include 1H NMR spectroscopy and mass spectrometry. [, , ]
Q3: Why is 2,3,4,6-Tetra-O-benzyl-D-glucopyranose a useful starting material in carbohydrate chemistry?
A3: Its benzyl protecting groups allow for selective deprotection and manipulation of the hydroxyl groups, making it suitable for synthesizing various carbohydrate derivatives. [, , , , , ]
Q4: Can you provide examples of compounds synthesized using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?
A4: Researchers have successfully synthesized various compounds, including:
- (+)-Nojirimycin: This antibiotic was synthesized starting from commercially available 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. []
- Ferrocenyl carbohydrate conjugates: These compounds were synthesized via coupling reactions of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose with ferrocene carbonyl chloride. []
- C-Glucopyranosyl derivatives: The reaction of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, activated by trifluoroacetic anhydride, with silyl enol ethers or allylsilane yields C-D-glucopyranosyl derivatives. []
- C-glucosylproline hybrids: A fused bicyclic C-glucosylproline hybrid (GlcProH) was synthesized from commercially available 2,3,4,6-tetra-O-benzyl-d-glucopyranose. []
- l-ido-1-deoxynojirimycin derivatives: These derivatives were synthesized via a three-step process starting from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. []
- C-glucuronide/glycoside of 4-hydroxybenzylretinone (4-HBR): Improvements in the synthesis of carbon-linked glucuronide/glucoside conjugates of cancer chemopreventive retinoids have been achieved starting with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. []
- Englitazone: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose has been used as a starting material in the synthesis of englitazone, an antidiabetic drug. []
Q5: What role does 2,3,4,6-Tetra-O-benzyl-D-glucopyranose play in synthesizing C-glycosides?
A5: It serves as a precursor for generating glycosyl donors, crucial for forming the C-glycosidic bond. [, , , ]
Q6: Are there specific challenges or limitations associated with using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in synthesis?
A6: Yes, the presence of multiple benzyl protecting groups may necessitate multistep deprotection strategies, potentially affecting overall yield and requiring careful optimization. [, ]
Q7: How does the stereochemistry of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose influence its reactivity?
A7: The stereochemistry at each chiral center can significantly impact the stereoselectivity of reactions, leading to the preferential formation of specific isomers. [, , , , ]
Q8: What types of reactions are commonly employed for modifying 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?
A8: These include but are not limited to:
- Glycosylation: Forming glycosidic bonds with various acceptors. [, , , , ]
- Oxidation: Converting specific hydroxyl groups to aldehydes or ketones. [, , ]
- Reduction: Transforming aldehydes or ketones into alcohols. [, ]
Q9: Have computational methods been used to study 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?
A9: While specific examples are limited in the provided research, computational chemistry can be employed to predict conformational preferences, reactivity, and interactions with other molecules. []
Q10: What insights can computational studies provide for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and its derivatives?
A10: They can aid in understanding reaction mechanisms, predicting product outcomes, and designing new synthetic strategies. []
Q11: What are some areas for future research involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?
A11: Potential areas include:
- Developing more efficient and environmentally friendly synthetic methods. []
- Exploring the synthesis of novel carbohydrate-based materials with tailored properties. []
- Investigating the biological activity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose derivatives and their potential applications in drug discovery. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)
